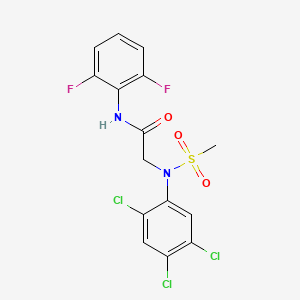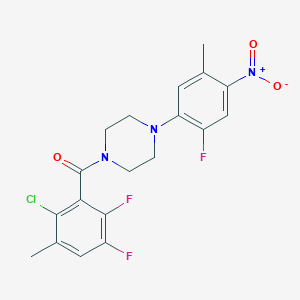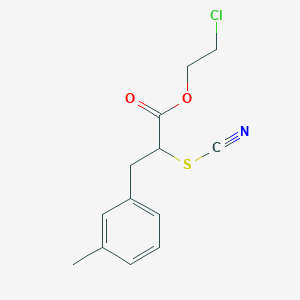
2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, also known as ITIH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ITIH is a heterocyclic compound that belongs to the class of indazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is not fully understood. However, several studies have suggested that 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been reported to possess antioxidant, antiviral, and antidiabetic properties. It has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, the complex synthesis of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol and its limited availability can pose a challenge for researchers. Additionally, the lack of a clear understanding of its mechanism of action and potential side effects may limit its use in clinical settings.
Direcciones Futuras
Despite the challenges associated with 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol, there is still significant interest in its potential applications in various fields of scientific research. Some of the future directions for research on 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol include:
1. Further elucidation of its mechanism of action and potential side effects.
2. Investigation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and diabetes.
3. Development of novel synthetic methods for the production of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol and its derivatives.
4. Exploration of its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. Further research is needed to fully understand its biological effects and potential applications, but the current evidence suggests that 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol may have significant therapeutic potential.
Métodos De Síntesis
The synthesis of 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is a complex process that involves several chemical reactions. One of the most commonly used methods for synthesizing 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol is the reaction of isonicotinic acid hydrazide with trifluoroacetic anhydride and triethylamine in the presence of acetic acid. The resulting product is then treated with sodium hydroxide to obtain 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol in high yields.
Aplicaciones Científicas De Investigación
2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 2-isonicotinoyl-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol has been shown to exhibit significant anticancer activity against a wide range of cancer cell lines. It has also been investigated for its potential use as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)13(22)10-3-1-2-4-11(10)19-20(13)12(21)9-5-7-18-8-6-9/h5-8,10,22H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAYBJVCIJYJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](pyridin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B5122919.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5122926.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5122929.png)
![6-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5122936.png)

![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)
![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)

![N-(3-nitrophenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5122978.png)
![N-{4-[(dibenzo[b,d]furan-3-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5122985.png)
![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)

